REACTION_CXSMILES
|
[CH2:1]1[C@@H:3](N)[C@@H:2]1[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[OH-:11].[K+].[OH2:13]>C(O)CO>[C:5]1([C:2]2([CH2:3][C:1]([OH:13])=[O:11])[CH2:6][CH2:5][CH2:2][CH2:1][CH2:3]2)[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
|
C1[C@H]([C@@H]1N)C2=CC=CC=C2
|
Name
|
|
Quantity
|
4.42 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
then extracted with Et2O (2×)
|
Type
|
EXTRACTION
|
Details
|
then extracted with Et2O (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(CCCCC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.43 mg | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |